molecular formula C16H16N2O4S B108682 2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid CAS No. 887945-96-2

2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid

Cat. No. B108682
M. Wt: 332.4 g/mol
InChI Key: FPODSLPQWIIKKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives can be complex and may involve multiple steps. For example, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are structurally related to thiazole derivatives, is achieved through a ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides. This method provides a way to prepare protected versions of triazole amino acids with complete regiocontrol when using aryl or alkyl azides . Although the specific synthesis of 2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid is not detailed, similar catalytic and cycloaddition approaches may be applicable.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The paper on the synthesis of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivatives provides an example of a thiazole derivative whose crystal structure was confirmed by X-ray analysis . This suggests that X-ray crystallography could be a valuable tool for determining the molecular structure of the compound .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, often influenced by the functional groups attached to the thiazole ring. The first paper discusses the possibility of the Dimroth rearrangement, which can affect the chemistry of triazole-based compounds . While this specific rearrangement may not apply to the compound , it highlights the potential for complex reactions involving thiazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely depending on their specific structure. The second paper mentions the characterization of synthesized thiazole derivatives using melting points, elemental analysis, FT-IR, and NMR spectroscopy . These techniques could be used to analyze the physical and chemical properties of 2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid, such as its stability, solubility, and reactivity.

Relevant Case Studies

The papers provided do not include case studies directly related to the compound . However, they do discuss the biological activity of thiazole derivatives, such as their antiproliferative effects against various cancer cell lines and antimicrobial activity . These findings suggest that similar compounds, including the one being analyzed, may also possess significant biological activities that could be explored in future case studies.

Scientific Research Applications

Application in Drug Synthesis

Levulinic acid (LEV), a biomass-derived compound with carboxyl and carbonyl functional groups, showcases the versatility of carboxylic acid derivatives in drug synthesis. LEV and its derivatives are pivotal in synthesizing a variety of chemicals, demonstrating the potential for compounds like 2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid to serve similarly. Such compounds can directly synthesize drugs or create derivatives for drug release, acting as linkers for pharmaceutical agents or as intermediates in cleaner, cost-effective synthesis processes (Zhang et al., 2021).

Environmental Remediation

Carboxylic acids play a critical role in environmental science, especially in the bioremediation of pollutants. Enzymatic treatments involving redox mediators have shown effectiveness in degrading recalcitrant compounds, illustrating the potential utility of carboxylic acid derivatives in enhancing the efficiency of such processes. This suggests that specific derivatives, including potentially 2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid, could be valuable in treating industrial effluents or wastewater (Husain & Husain, 2007).

Antioxidant and Antimicrobial Activities

Phenolic acids, including hydroxycinnamic acids, are known for their antioxidant, antimicrobial, and anti-inflammatory activities. The structural modifications and derivatives of these acids play significant roles in enhancing their biological efficacy. This context underscores the potential of complex carboxylic acid derivatives, such as 2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid, to possess similar or more potent activities, depending on their structural features (Razzaghi-Asl et al., 2013).

Role in Alzheimer's Research

In Alzheimer's research, derivatives of carboxylic acids have been explored as imaging agents to measure amyloid deposition in the brain, indicating a potential research avenue for specific derivatives in diagnostic or therapeutic applications. The development of amyloid imaging ligands underscores the importance of carboxylic acid derivatives in biomedical research, hinting at the potential applications of compounds like 2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid in similar contexts (Nordberg, 2007).

properties

IUPAC Name

2-[3-cyano-4-(3-hydroxy-2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-9(7-19)8-22-13-4-3-11(5-12(13)6-17)15-18-10(2)14(23-15)16(20)21/h3-5,9,19H,7-8H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPODSLPQWIIKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)CO)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid

CAS RN

887945-96-2
Record name 3-Hydroxyfebuxostat, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887945962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-HYDROXYFEBUXOSTAT, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUZ34W2CFD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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